molecular formula C30H54O6 B14649422 tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate CAS No. 52193-50-7

tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B14649422
CAS No.: 52193-50-7
M. Wt: 510.7 g/mol
InChI Key: IVYUYETVYAUBDU-ZXVVBBHZSA-N
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Description

Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate is an organic compound that belongs to the class of organophosphates. It is a colorless, viscous liquid with a faint, piercing smell. This compound is primarily used as a plasticizer in various industrial applications, providing flexibility and durability to polymers such as polyvinyl chloride (PVC) and polyurethane (PU) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of phosphoric acid with 2-ethylhexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature of around 150-200°C to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The raw materials, including phosphoric acid and 2-ethylhexanol, are fed into the reactor, where they undergo esterification. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Phosphorus oxides.

    Reduction: Phosphine gas.

    Substitution: Various substituted organophosphates.

Mechanism of Action

The mechanism of action of tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate involves its interaction with cellular membranes, where it integrates into the lipid bilayer, enhancing membrane fluidity and permeability. This integration disrupts the normal function of the membrane, leading to cell death in microorganisms . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate is unique due to its specific esterification of phosphoric acid with 2-ethylhexanol, which provides distinct chemical and physical properties.

Properties

CAS No.

52193-50-7

Molecular Formula

C30H54O6

Molecular Weight

510.7 g/mol

IUPAC Name

tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C30H54O6/c1-7-13-16-24(10-4)21-34-28(31)19-27(30(33)36-23-26(12-6)18-15-9-3)20-29(32)35-22-25(11-5)17-14-8-2/h19,24-26H,7-18,20-23H2,1-6H3/b27-19+

InChI Key

IVYUYETVYAUBDU-ZXVVBBHZSA-N

Isomeric SMILES

CCCCC(CC)COC(=O)C/C(=C\C(=O)OCC(CC)CCCC)/C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CC(=CC(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC

Origin of Product

United States

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